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Compound of Interest

(S)-Boc-3-Amino-3-phenylpropan-
1-ol

cat. No.: B1336770

Compound Name:

An In-depth Technical Guide on (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, a chiral building block
essential in pharmaceutical and fine chemical synthesis.

Core Chemical Properties

(S)-Boc-3-Amino-3-phenylpropan-1-ol, systematically named (S)-tert-butyl (3-hydroxy-1-
phenylpropyl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl
(Boc) protecting group offers stability and control during synthetic procedures, making it a
valuable intermediate.[1]

Physicochemical Data

The quantitative properties of the compound are summarized below. Data for the (R)-
enantiomer is included for comparison, as many physical properties are identical between
enantiomers.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1336770?utm_src=pdf-interest
https://www.benchchem.com/product/b1336770?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-critical-role-of-boc-s-3-amino-3-phenylpropionic-acid-in-modern-peptide-therapeutics-ow
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
S)-tert-Butyl (3-hydroxy-1-

IUPAC Name ®) vl (3-hy Y N/A
phenylpropyl)carbamate
(S)-Boc-3-amino-3-

Synonyms N/A
phenylpropan-1-ol
Not explicitly found for (S)-

CAS Number enantiomer. (R)-enantiomer is [2]

158807-47-7.

Molecular Formula C14H21NO3 [2]
Molecular Weight 251.32 g/mol [2]
White or Colorless to Light
yellow powder, lump, or clear
Appearance -
liquid (for the unprotected
amine)
94-96 °C (for the related
Melting Point compound (S)-2-(Boc- [3]
amino)-3-phenyl-1-propanol)
" ) 404.6°C at 760 mmHg (for (R)-
Boiling Point ) [2]
enantiomer)
1.1 £ 0.1 g/cm? (for (R)-
Density J (for (R) [2]

enantiomer)

Refractive Index

1.520 (for (R)-enantiomer)

[2]

Optical Activity

[0]20/D: -21.0 to -25.0 deg
(c=1, CHCIs) (for the

unprotected amine)

Spectroscopic Data

While specific spectra for (S)-Boc-3-Amino-3-phenylpropan-1-ol are not readily available in

the search results, characteristic spectral features can be inferred from related compounds.
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* 1H NMR: Expected signals would include aromatic protons from the phenyl group, a multiplet
for the benzylic proton, signals for the methylene groups, and a characteristic singlet for the
nine protons of the Boc group's tert-butyl moiety.[4]

o 13C NMR: Aromatic carbons, aliphatic carbons of the propanol chain, and signals
corresponding to the carbonyl and quaternary carbon of the Boc group are expected.

o FT-IR: Key absorption peaks would include those for the O-H stretch of the alcohol, N-H
stretch of the carbamate, a strong C=0 stretch for the carbamate carbonyl (around 1690
cm~1), and C-H stretches for aromatic and aliphatic groups. The presence of the Boc group
is specifically indicated by peaks around 1527 cm~! (CO-NH) and 1689 cm~1 (C=0).[5]

Experimental Protocols
Synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol

The synthesis involves the protection of the amine group of (S)-3-Amino-3-phenylpropan-1-ol
using di-tert-butyl dicarbonate (Bocz0). The following is a general protocol adapted from similar
Boc-protection procedures.[4]

Materials:

¢ (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent)

» Di-tert-butyl dicarbonate (Boc20) (1.1 equivalents)
o Triethylamine (TEA) (2 equivalents)

e Dichloromethane (DCM) as solvent

» Deionized water

 Brine solution

0.1 M H2S04

Procedure:

e Dissolve (S)-3-Amino-3-phenylpropan-1-ol in dichloromethane in a round-bottom flask.
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e Add triethylamine to the solution.

e Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
 Stir the reaction mixture at room temperature for 12 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, evaporate the solvent under vacuum using a rotary evaporator.

¢ Dilute the residue with dichloromethane and wash successively with water, 0.1 M H2SOa,
and brine solution.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to
yield the crude product.

» Purify the product using silica gel column chromatography if necessary.
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Synthesis workflow for (S)-Boc-3-Amino-3-phenylpropan-1-ol.

Applications in Drug Development
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(S)-Boc-3-Amino-3-phenylpropan-1-ol is a crucial chiral building block in the synthesis of
complex pharmaceutical compounds. Its stereochemistry is vital, as the biological activity and
safety of a drug are often dependent on its specific enantiomeric form.[1]

o Chiral Intermediate: The compound serves as a versatile starting material for creating novel
molecules that can interact with biological targets in a highly specific manner.[6]

e Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical
agents, including dapoxetine.[6] The amine and hydroxyl groups provide two reactive sites
for further chemical modifications, enabling its incorporation into larger, more complex drug
candidates.

o Peptide Synthesis: While the related compound, Boc-L-phenylalaninol, is directly used in
peptide synthesis, (S)-Boc-3-Amino-3-phenylpropan-1-ol can be used to synthesize non-
natural amino acids or peptide mimics that are important for developing new therapeutic
peptides.[1][3]
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Logical pathway for use in pharmaceutical synthesis.

Safety and Handling

Handling: Handle in a well-ventilated area. It is recommended to wear suitable protective
clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[2][7]
Avoid the formation of dust and aerosols.[2]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Hazards: While specific GHS data for the title compound is not listed, the unprotected parent
compound (3-amino-1-phenylpropan-1-ol) is classified as harmful if swallowed, causing skin
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and serious eye irritation, and may cause respiratory irritation.[8] Similar precautions should
be taken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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